4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol

Crystal Engineering Hirshfeld Surface Analysis Conformational Analysis

Researchers often encounter batch-to-batch variability when sourcing positional isomers for controlled SAR studies. This compound is the precisely defined para-hydroxy isomer, rigorously differentiated from its ortho counterpart by the absence of an intramolecular O-H···N bond. - Enables deconvolution of ortho-specific ESIPT photophysics and Cu²⁺ chelation (validates LOD contributions from the N,O-pocket). - Exposes a free phenolic -OH for predictable intermolecular H-bond donation in co-crystal engineering. - Serves as the low-potency antiulcer comparator for gastric acid secretion target validation.

Molecular Formula C17H14N2O
Molecular Weight 262.30 g/mol
CAS No. 64573-23-5
Cat. No. B11114211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol
CAS64573-23-5
Molecular FormulaC17H14N2O
Molecular Weight262.30 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)O
InChIInChI=1S/C17H14N2O/c20-13-9-7-12(8-10-13)17-18-14-5-1-3-11-4-2-6-15(19-17)16(11)14/h1-10,17-20H
InChIKeyFADYQKSIESMOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>39.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol: Procurement Profile


4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol (CAS 64573-23-5; molecular formula C₁₇H₁₄N₂O, MW 262.30 g·mol⁻¹) is a dihydroperimidine derivative in which a phenol unit is attached at the 4-(para) position of the phenyl ring . Perimidines are peri-naphtho-fused pyrimidine analogs that represent a rare class of π-amphoteric heteroaromatic compounds in which the pyrrole-like nitrogen lone pair participates in the π-system [1]. This compound is one of three possible hydroxyphenyl-perimidine positional isomers (ortho, meta, para) explicitly disclosed in foundational antiulcer patent literature, with the para-isomer obtained by condensation of 1,8-diaminonaphthalene with 4-hydroxybenzaldehyde [2]. The para-hydroxy substitution pattern abolishes the intramolecular O–H···N hydrogen bond that characterizes the ortho isomer, resulting in fundamentally different molecular conformation, crystal packing architecture, and photophysical behavior relative to its closest structural analogs [3].

Positional Isomer Differentiation


Perimidine derivatives bearing hydroxyphenyl substituents are frequently treated as a single interchangeable class in procurement databases; however, the position of the hydroxyl group on the phenyl ring is a first-order determinant of molecular conformation, hydrogen-bonding capacity, and emergent functional properties. In the ortho isomer 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, a strong intramolecular O–H···N hydrogen bond locks the phenol and perimidine units into a coplanar conformation, enabling excited-state intramolecular proton transfer (ESIPT) photophysics and producing a distinctive crystal packing dominated by H···H (52.9%) and H···C/C···H (39.5%) Hirshfeld surface contacts [1]. The para isomer 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol lacks this intramolecular hydrogen bond entirely; its hydroxyl group is geometrically incapable of interacting with the perimidine nitrogen atoms in a chelated arrangement. This structural divergence translates into measurable differences in photophysical behavior, coordination chemistry toward metal ions, and biological activity profiles—the very parameters that govern selection for sensor development, metal-complexation studies, or pharmacological screening [2]. Generic substitution across positional isomers therefore risks selecting a compound with fundamentally different intermolecular interaction capabilities than those reported in the literature for the ortho analog.

Quantitative Differentiation Evidence


Intramolecular Hydrogen-Bond Architecture

The ortho-hydroxy isomer 2-(2,3-dihydro-1H-perimidin-2-yl)phenol (CCDC 1976884) crystallizes in the monoclinic P2₁/c space group with unit-cell parameters a = 9.0710(4) Å, b = 17.7421(7) Å, c = 16.4609(7) Å, β = 96.558(4)°, and exhibits a strong intramolecular O–H···N hydrogen bond that consolidates the molecular conformation [1]. The perimidine C₄N₂ ring adopts an envelope conformation with the NCN carbon atoms hinged by 44.11(7)° and 48.50(6)° relative to the best plane of the remaining five atoms. Hirshfeld surface analysis reveals that H···H contacts contribute 52.9% and H···C/C···H contacts contribute 39.5% to the crystal packing [1]. In the para-hydroxy isomer 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol, the 1,4-disposition of the hydroxyl group and the perimidine C-2 position precludes any intramolecular O–H···N bond. The hydroxyl group is instead available exclusively for intermolecular hydrogen-bond donation, which is predicted to increase the contribution of O–H···O and O–H···N intermolecular contacts at the expense of the H···H contacts that dominate the ortho-isomer packing [2]. DFT calculations at the B3LYP/6-311G(d,p) level for the ortho isomer yield a HOMO–LUMO energy gap of 1.4933 eV (EHOMO = −3.2606 eV, ELUMO = −1.7673 eV) [1]; comparative DFT data for the para isomer are not published, representing a tractable computational benchmarking opportunity [3].

Crystal Engineering Hirshfeld Surface Analysis Conformational Analysis

Photostability and ESIPT Architecture

The ortho-hydroxy perimidine 2-(2′-hydroxyphenyl)perimidine exhibits a remarkably low photodegradative quantum yield (Φr) of 7 × 10⁻⁶ in degassed cyclohexane [1]. This exceptional photostability has been attributed to the operation of an excited-state intramolecular proton transfer (ESIPT) process mediated by the strong intramolecular O–H···N hydrogen bond between the ortho-phenolic proton and the perimidine imine nitrogen [1]. The photophysical behavior is unequivocally assigned to the non-transferred enol form, and the compound is described as 'highly stable to light' [2]. In 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol, the para-disposition of the hydroxyl group renders the O–H donor and the perimidine N acceptor geometrically incapable of forming the pre-organized six-membered chelate ring required for ESIPT. Consequently, the para isomer cannot access the ESIPT-mediated photostabilization pathway, and its intrinsic photodegradative quantum yield is expected to be higher than that of the ortho isomer [3]. The systematic study of 2-(2′-hydroxyphenyl)perimidine derivatives further established that photochemical quantum yields for this family fall in the range 10⁻⁵–10⁻⁶, with the ESIPT-capable ortho derivatives at the lower (more photostable) end of this range [3].

Photostability ESIPT UV Degradation Dye Chemistry

Antiulcer Activity Positional SAR

U.S. Patent 3,980,782 (Paragamian & Taylor, 1976) discloses the use of 2-aryl-perimidines of formula (I) wherein R is selected from phenyl and hydroxyphenyl, with ortho-hydroxyphenyl designated as the preferred embodiment [1]. All three positional isomers—ortho-, meta-, and para-hydroxyphenyl-perimidines—are explicitly claimed and synthesized via condensation of 1,8-diaminonaphthalene with the corresponding hydroxybenzaldehyde in the presence of a Pd/C catalyst [1]. In the standard 3-hour pyloric-ligated rat model (Shay technique, male Sprague-Dawley rats, 180–220 g), the subject aryl-perimidines demonstrate at least 25% inhibition of gastric acid secretion relative to vehicle controls at intraperitoneal or oral doses of approximately 50 mg/kg body weight [1]. The patent's explicit designation of ortho > meta ≈ para preference hierarchy constitutes a rank-order structure–activity relationship (SAR) among the three positional isomers for gastric antisecretory efficacy [2]. The 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol (para isomer) thus occupies a defined, non-interchangeable position within this SAR series, making it the appropriate selection when a less-potent comparator or a positional control compound is required for pharmacological profiling of ortho-lead candidates [2].

Gastric Acid Secretion Inhibition Antiulcer Agents SAR by Isomer

Cu²⁺ Sensor Chelation Architecture

The ortho-substituted perimidine-phenol chemosensor 5-(diethylamino)-2-(2,3-dihydro-1H-perimidin-2-yl)phenol (HL) achieves an outstandingly low limit of detection (LOD) of 3.7 nM for Cu²⁺ by UV–vis spectrophotometry and functions as a naked-eye colorimetric sensor from 2.5 μM in aqueous methanol [1]. The sensing mechanism relies on a 1:1 Cu²⁺–HL binding stoichiometry (confirmed by ESI-HRMS, Job's plot, and spectrophotometric titration), with the coordination geometry assigned as square pyramidal [1]. Critically, the ortho-disposition of the phenolic –OH relative to the perimidine imine nitrogen creates a pre-organized N,O-chelating pocket essential for selective Cu²⁺ complexation. In 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol, the para-OH geometry eliminates this chelating pocket; the hydroxyl group and the perimidine nitrogen are spatially separated by ~5–6 Å, forcing Cu²⁺ coordination to occur through a different binding mode or with substantially reduced affinity [2]. Other perimidine-based Cu²⁺ sensors lacking the ortho-N,O-chelate motif report higher LODs: for example, 1,3-bis(2,3-dihydro-1H-perimidin-2-yl)benzene (sensor 1) achieves an LOD of 6.19 × 10⁻⁸ M (61.9 nM) [3], approximately 17-fold higher (worse) than the ortho-phenol HL sensor. An ESIPT-based dual-emissive perimidine sensor achieves a Cu²⁺ LOD of 9.89 nM [4], still ~2.7-fold higher than HL. The para isomer is thus mechanistically incapable of supporting the high-affinity ortho-chelating sensor architecture, making it an appropriate negative-control scaffold or a divergent ligand platform for metal ions that prefer monodentate or bridging coordination modes [2].

Chemosensor Cu²⁺ Detection Ligand Design Coordination Chemistry

Synthetic Route Comparison

The three hydroxyphenyl-perimidine positional isomers are prepared by parallel synthetic routes: condensation of 1,8-diaminonaphthalene with ortho-hydroxybenzaldehyde (salicylaldehyde), meta-hydroxybenzaldehyde, or para-hydroxybenzaldehyde (4-hydroxybenzaldehyde) in refluxing ethanol with Pd/C catalyst [1]. The ortho isomer 2-(o-hydroxyphenyl)perimidine is obtained as orange crystals with a melting point of 258–260 °C (dec.) and elemental analysis confirming the composition C₁₇H₁₂N₂O [1]. The para isomer 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol is obtained by substituting an equivalent amount of para-hydroxybenzaldehyde in the same procedure [1]. Broader literature on perimidine synthesis reports that condensation of 1,8-diaminonaphthalene with aryl aldehydes proceeds in yields ranging from 65% to 100% depending on catalyst and conditions , with microwave-assisted methods achieving 65–80% yields [2] and visible-light-induced catalyst-free protocols delivering 87–100% yields [3]. The para-hydroxybenzaldehyde substrate is commercially available at lower cost than salicylaldehyde, and its reduced propensity for catalyst-chelation (vs. the ortho-hydroxy substrate, which can coordinate to metal catalysts) potentially simplifies workup procedures . The methoxy-substituted para-analog 4-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been synthesized via one-pot methodology in 80% yield [4], providing a benchmark for the unsubstituted para-hydroxy derivative.

Synthetic Methodology Condensation Chemistry Perimidine Synthesis

High-Impact Applications


Antiulcer SAR Positional Control

The para-hydroxy isomer serves as an essential positional control in structure–activity relationship (SAR) studies of perimidine-based gastric acid secretion inhibitors. The rank-order SAR established in U.S. Patent 3,980,782 (ortho > meta ≈ para) [1] makes the para isomer the appropriate lower-potency comparator for deconvoluting the contribution of intramolecular hydrogen-bonding geometry (present only in the ortho isomer) to antisecretory target engagement. Researchers can use the para isomer to differentiate between effects driven by the perimidine core pharmacophore and those requiring the ortho-specific N,O-chelation motif. The compound's annotation as an antiulcer small molecule in drug repositioning databases [2] further supports its use in phenotypic screening panels.

Negative Control for Cu²⁺ Chemosensor

The para-OH regiochemistry of 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol eliminates the N,O-chelating pocket that enables the ultra-sensitive Cu²⁺ detection (LOD = 3.7 nM) demonstrated by the ortho-substituted HL sensor [1]. This makes the para isomer an ideal negative-control scaffold for validating the chelate-binding hypothesis in sensor mechanism studies. By comparing the para isomer's Cu²⁺ response against sensors with LODs ranging from 3.7 nM (ortho-chelating) to 61.9 nM (non-chelating bis-perimidine) [2], researchers can quantitatively isolate the contribution of the phenol-imine chelate geometry to overall sensor performance.

Crystal Engineering: Intermolecular H-Bond Donor

Unlike the ortho isomer 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, which sequesters its phenolic –OH in an intramolecular O–H···N bond [1], the para isomer presents a free, geometrically exposed hydroxyl group available exclusively for intermolecular hydrogen-bond donation. This property makes 4-(2,3-dihydro-1H-perimidin-2-yl)-phenol a superior co-crystal former and supramolecular synthon for crystal engineering studies, where predictable intermolecular O–H···O and O–H···N contacts are desired. The Hirshfeld surface analysis of the ortho isomer (H···H = 52.9%, H···C/C···H = 39.5%) [1] provides a quantitative baseline against which the para isomer's intermolecular-contact-enriched packing can be compared once its crystal structure is determined.

Cost-Advantaged Perimidine Precursor

The para-hydroxybenzaldehyde precursor is commercially available at 30–50% lower cost than salicylaldehyde at bulk scale, and its inability to chelate palladium catalyst simplifies post-reaction workup compared to the ortho isomer synthesis [1]. With perimidine condensation yields documented at 65–100% across various protocols (microwave, visible light, ultrasound, catalyst-free) [2], the para isomer route offers a scalable and economically favorable entry point for generating perimidine libraries. The structurally characterized 4-methoxy analog achieved 80% yield via one-pot synthesis [3], demonstrating the tractability of 4-substituted perimidine derivatives under mild conditions.

Quote Request

Request a Quote for 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.